physicochemical properties of 4-[4-(3-Chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid
physicochemical properties of 4-[4-(3-Chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid
An In-Depth Technical Guide to the Physicochemical Properties of 4-[4-(3-Chlorophenyl)piperazin-1-yl]-4-oxobutanoic Acid
Foreword: Charting the Unknown
In pharmaceutical research, we often encounter novel molecular entities whose properties are yet to be defined. 4-[4-(3-Chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid represents such a case. While not a widely commercialized compound itself, its structure is of significant interest. It contains the core 1-(3-chlorophenyl)piperazine (mCPP) moiety, a known metabolite of the widely prescribed antidepressant, Trazodone, and a pharmacologically active substance in its own right.[1][2][3] The addition of a butanoic acid chain suggests this molecule could be a potential metabolite, a synthetic intermediate, or a related new chemical entity.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple data sheet to provide a comprehensive framework for characterizing this molecule. We will not only present predicted properties but also detail the rigorous, validated experimental protocols necessary to determine them. The causality behind each experimental choice is explained, reflecting a field-proven approach to physicochemical characterization—a cornerstone of successful drug development. Understanding these properties is paramount as they govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its therapeutic potential.[4][5]
Molecular Profile and Computational Properties
Before embarking on empirical analysis, we ground our investigation with an in silico profile. Computational tools provide a valuable baseline, guiding experimental design and hypothesis formation. These predictions are derived from algorithms that analyze the molecule's structure, fragments, and functional groups.[6]
The structure of 4-[4-(3-Chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid features several key functional groups that dictate its physicochemical nature: a terminal carboxylic acid (acidic), a tertiary amine within the piperazine ring (basic), an amide linkage, and a lipophilic chlorophenyl group.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₇ClN₂O₃ | - |
| Molecular Weight | 312.75 g/mol | - |
| Predicted XlogP3 | 1.9 | PubChem CID 15993299 |
| Predicted pKa (Acidic) | ~4.5 (Carboxylic Acid) | ACD/Percepta |
| Predicted pKa (Basic) | ~7.6 (Piperazine Nitrogen) | ACD/Percepta |
Synthesis and Purification: A Plausible Pathway
A robust supply of pure material is the prerequisite for any physicochemical analysis. While specific literature on the synthesis of this exact molecule is scarce, a logical and efficient pathway can be designed based on fundamental organic chemistry principles: the acylation of a secondary amine with a cyclic anhydride.
The proposed synthesis involves the reaction of 1-(3-chlorophenyl)piperazine with succinic anhydride. This reaction opens the anhydride ring to form the desired amide and carboxylic acid functionalities in a single, atom-economical step.
Caption: Proposed workflow for the synthesis and purification.
Experimental Protocol: Synthesis
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Reaction Setup: To a solution of 1-(3-chlorophenyl)piperazine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) in a round-bottom flask, add succinic anhydride (1.05 eq) portion-wise at room temperature.
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Reaction Monitoring: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor progress by Thin-Layer Chromatography (TLC) until the starting piperazine is consumed.
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Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with dilute aqueous HCl (to remove any unreacted basic starting material) and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final compound with high purity.
Aqueous Solubility: The Gateway to Bioavailability
For orally administered drugs, dissolution in the gastrointestinal fluid is the first and often rate-limiting step for absorption.[5] Therefore, determining the aqueous solubility across a physiologically relevant pH range is a critical early assessment. An active pharmaceutical ingredient (API) is considered "highly soluble" when its highest therapeutic dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2 to 6.8.[7]
Experimental Protocol: Equilibrium Shake-Flask Solubility
This method, considered the gold standard, measures the saturation concentration of a compound in a specific medium.
Sources
- 1. Trazodone | C19H22ClN5O | CID 5533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trazodone - Wikipedia [en.wikipedia.org]
- 4. What is pKa and how is it used in drug development? [pion-inc.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. who.int [who.int]
